molecular formula C13H18N4 B1378763 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine CAS No. 1803580-80-4

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1378763
CAS No.: 1803580-80-4
M. Wt: 230.31 g/mol
InChI Key: BDHYFKFJMIHAHX-UHFFFAOYSA-N
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Description

Overview of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine: Chemical Identity and Significance

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine represents a sophisticated example of contemporary heterocyclic chemistry, featuring a five-membered pyrazole ring with strategic substitution patterns that influence its chemical behavior and potential applications. The compound's molecular formula of C₁₃H₁₈N₄ and molecular weight of 230.31 g/mol reflect a carefully balanced structure that incorporates both aliphatic and aromatic nitrogen-containing components. The systematic name, 5-tert-butyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine, indicates the precise positioning of functional groups around the central pyrazole framework.

The structural architecture of this compound demonstrates the versatility of pyrazole chemistry in accommodating diverse substituents while maintaining ring stability. The tert-butyl group at the 3-position provides steric bulk and electron-donating properties, while the pyridin-2-ylmethyl substitution at the 1-position introduces a heterocyclic appendage capable of additional coordination interactions. The amino functionality at the 5-position serves as a reactive center for further chemical transformations, highlighting the compound's potential utility as a synthetic intermediate or bioactive molecule.

The significance of this particular substitution pattern extends beyond simple structural diversity. Research into pyrazole derivatives has consistently demonstrated that specific substitution patterns can dramatically influence biological activity, with nitrogen-containing heterocycles showing particular promise across multiple therapeutic areas. The combination of tert-butyl, pyridyl, and amino functionalities in this compound creates a unique electronic environment that may contribute to distinctive binding properties or reactivity profiles.

Chemical databases recognize this compound under the Chemical Abstracts Service registry number 1803580-80-4, facilitating its identification in scientific literature and commercial sources. The compound's InChI key, BDHYFKFJMIHAHX-UHFFFAOYSA-N, provides a standardized computational identifier that enables precise structural searching across multiple chemical databases. These standardized identifiers reflect the compound's recognition within the broader chemical community and its potential importance for ongoing research efforts.

Property Value
Molecular Formula C₁₃H₁₈N₄
Molecular Weight 230.31 g/mol
IUPAC Name 5-tert-butyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine
CAS Registry Number 1803580-80-4
InChI Key BDHYFKFJMIHAHX-UHFFFAOYSA-N

Historical Development and Discovery of Pyrazole Derivatives

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first synthesized pyrazole derivatives and recognized their potential therapeutic value. Knorr's initial discovery occurred during attempts to synthesize quinoline derivatives with antipyretic activity, but instead resulted in the accidental formation of antipyrine, a compound that demonstrated significant analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery established pyrazoles as an important class of bioactive compounds and stimulated extensive research into their chemical properties and biological applications.

The methodological foundation for pyrazole synthesis was further advanced by Hans von Pechmann in 1898, who developed a classical synthesis route using acetylene and diazomethane. Pechmann's synthetic approach provided researchers with reliable methods for accessing the basic pyrazole framework, enabling systematic exploration of substitution patterns and functional group modifications. These early synthetic developments established the fundamental chemistry that would support decades of subsequent research into pyrazole derivatives and their applications.

The recognition of naturally occurring pyrazole compounds came significantly later, with Japanese researchers Kosuge and Okeda making the first isolation of a natural pyrazole derivative in 1954. Their discovery of 3-n-nonylpyrazole from Houttuynia Cordata challenged the prevailing assumption that pyrazoles were exclusively synthetic compounds. This breakthrough was followed by the isolation of levo-β-(1-pyrazolyl)alanine from watermelon seeds, demonstrating that nature had independently evolved pyrazole-containing molecules with biological significance.

The pharmaceutical importance of pyrazole derivatives became increasingly apparent throughout the twentieth century, with successful development of numerous therapeutic agents containing the pyrazole ring system. Notable examples include celecoxib for anti-inflammatory applications and sildenafil for erectile dysfunction treatment, demonstrating the broad therapeutic potential of this heterocyclic framework. These successful drug developments validated the early observations of Knorr regarding the biological activity of pyrazole compounds and established pyrazoles as privileged structures in medicinal chemistry.

Contemporary research has revealed that pyrazole derivatives exhibit an extraordinarily diverse range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The mechanistic basis for these activities often involves interaction with specific enzyme systems or receptor proteins, with the pyrazole ring serving as a key pharmacophore for molecular recognition. This understanding has driven continued interest in developing new pyrazole derivatives with optimized biological properties and reduced side effect profiles.

The evolution of synthetic methodologies has paralleled the growing recognition of pyrazole biological importance. Modern synthetic approaches include cyclization reactions involving 1,3-diketones with hydrazines, 1,3-dipolar cycloaddition reactions, and condensation reactions with α,β-unsaturated carbonyl compounds. These diverse synthetic strategies have enabled access to increasingly complex pyrazole structures, including compounds like 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine that incorporate multiple functional groups and heterocyclic components.

Rationale for Academic Investigation of the Compound

The academic investigation of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine is justified by several compelling scientific rationales that span fundamental chemistry, biological activity assessment, and synthetic methodology development. The compound's unique structural features position it as an important research target for understanding structure-activity relationships within the pyrazole family of heterocycles. The specific combination of tert-butyl substitution, pyridylmethyl appendage, and amino functionality creates a molecular architecture that may exhibit distinctive properties not observed in simpler pyrazole derivatives.

From a medicinal chemistry perspective, the compound's structural elements suggest potential for significant biological activity. The pyrazole core has demonstrated consistent bioactivity across numerous therapeutic areas, while the pyridine moiety can enhance binding affinity through additional hydrogen bonding or coordination interactions. The amino group provides opportunities for metabolic stability modifications or conjugation reactions that could optimize pharmacological properties. These structural considerations make the compound an attractive candidate for biological screening and mechanism of action studies.

The synthetic accessibility of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine through established pyrazole formation reactions provides opportunities for methodology development and optimization studies. Understanding the most efficient synthetic routes to this compound could inform broader strategies for accessing related structures with different substitution patterns. Such studies contribute to the general knowledge base of pyrazole chemistry and may reveal new synthetic transformations or reaction conditions that benefit the broader research community.

Research into this compound also addresses fundamental questions about the relationship between molecular structure and chemical reactivity. The electron-donating tert-butyl group and electron-withdrawing pyridine ring create an interesting electronic environment that may influence the compound's behavior in various chemical reactions. Studies of such reactivity patterns contribute to theoretical understanding of heterocyclic chemistry and may predict the behavior of related compounds.

The compound's potential applications extend beyond traditional pharmaceutical research to include materials science and catalysis applications. Pyrazole derivatives have found utility as ligands in metal coordination complexes, and the additional coordination sites provided by the pyridine nitrogen and amino group could enable novel coordination chemistry. Such applications represent emerging areas of pyrazole research that complement traditional biological activity studies.

Investigation of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine also contributes to the broader understanding of how molecular complexity influences biological selectivity. The compound's multiple functional groups and heterocyclic components create numerous potential interaction sites with biological targets, which may result in highly specific binding profiles. Understanding these interactions could inform the design of future compounds with enhanced selectivity for particular therapeutic targets.

Scope and Structure of the Research Outline

The comprehensive investigation of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine requires a systematic research approach that addresses multiple aspects of the compound's chemistry and potential applications. The research scope encompasses fundamental structural characterization, synthetic methodology evaluation, and assessment of chemical reactivity patterns that define the compound's behavior under various conditions. This multifaceted approach ensures thorough understanding of both the compound's intrinsic properties and its relationship to the broader class of pyrazole derivatives.

The structural characterization component focuses on detailed analysis of the compound's molecular architecture, including conformational preferences, electronic distribution, and potential tautomeric forms. Advanced spectroscopic techniques provide critical information about bond lengths, angles, and electronic environments that influence chemical behavior. Computational modeling studies complement experimental characterization by predicting energetically favorable conformations and potential binding modes with biological targets.

Synthetic methodology investigation examines the most efficient routes for compound preparation, including optimization of reaction conditions, yield improvements, and scalability considerations. This research component addresses practical aspects of compound access while contributing to general knowledge of pyrazole synthesis strategies. Evaluation of alternative synthetic approaches may reveal new reaction pathways or catalytic systems that benefit broader heterocyclic chemistry research.

Chemical reactivity studies explore the compound's behavior in various reaction environments, including electrophilic substitution, nucleophilic addition, and coordination reactions. These investigations provide fundamental information about the compound's stability, reactive sites, and potential for chemical modification. Understanding reactivity patterns enables prediction of metabolic pathways and guides the design of synthetic derivatives with modified properties.

The biological activity assessment component examines the compound's interactions with various biological systems, focusing on mechanistic understanding rather than therapeutic development. These studies investigate binding affinity, selectivity profiles, and structure-activity relationships that inform broader understanding of pyrazole bioactivity. Computational approaches complement experimental studies by predicting binding modes and identifying key molecular interactions.

Integration of these research components creates a comprehensive understanding of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine that serves multiple academic and practical purposes. The resulting knowledge base supports future research into related compounds, informs synthetic strategy development, and contributes to theoretical understanding of heterocyclic chemistry principles. This systematic approach ensures that investigation of this specific compound generates insights applicable to the broader field of pyrazole chemistry and heterocyclic research.

Properties

IUPAC Name

5-tert-butyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-13(2,3)11-8-12(14)17(16-11)9-10-6-4-5-7-15-10/h4-8H,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHYFKFJMIHAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine can be achieved through a condensation reaction. One reported method involves the reaction of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent. This reaction proceeds at ambient temperature and yields the desired product in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Condensation Reactions: As mentioned, it can be synthesized through condensation reactions.

    Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Condensation: Methanol and magnesium sulfate are used in the condensation reaction.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazole ring.

Scientific Research Applications

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Material Science: The compound can be used in the development of new materials with unique properties.

    Chemical Biology: It can be employed in the study of biological processes and the development of chemical probes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at the 3-Position of the Pyrazole Ring

The 3-position substituent significantly influences inhibitory potency and physicochemical properties. Key comparisons include:

Compound 3-Position Substituent Biological Activity (IC50) Key Findings Reference
24e Pyridyl 16 nM (thrombin) Highest potency in thrombin inhibition
24g Phenyl 419 nM (thrombin) 26-fold less potent than 24e
24i Cyclohexyl >5 µM (thrombin) Inactive at tested concentrations
Target Compound tert-Butyl N/A Expected enhanced lipophilicity/stability
  • 3-Phenyl (24g) : Reduced activity compared to pyridyl, likely due to lack of nitrogen-mediated interactions .
  • 3-tert-Butyl (Target) : While direct activity data is unavailable, the tert-butyl group’s steric bulk may improve pharmacokinetic properties, as seen in analogs like 3-tert-butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, which is explored for stability in medicinal chemistry .

Substituent Effects at the 1-Position of the Pyrazole Ring

The 1-position substituent modulates electronic and steric interactions:

Compound 1-Position Substituent Key Properties Reference
Target Compound Pyridin-2-ylmethyl Potential for π-π/H-bonding interactions
3-(4-Methoxybenzyl) analog 4-Methoxybenzyl Moderate pharmacological activity
25e 4-Nitrophenyl Electron-withdrawing; high yield (83%)
25o Naphthalen-1-yl Bulky; may hinder solubility
3-Methyl analog Methyl Simplified structure; lower complexity
  • Pyridin-2-ylmethyl (Target): The pyridine ring’s nitrogen can engage in hydrogen bonding, enhancing target binding compared to non-aromatic substituents like methyl .
  • 4-Methoxybenzyl () : The methoxy group may enhance solubility but reduce potency due to decreased electron deficiency .
  • 4-Nitrophenyl (25e) : Electron-withdrawing nitro group may alter electronic properties, though biological activity remains uncharacterized .

Biological Activity

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with a tert-butyl group and a pyridin-2-ylmethyl substituent, which may influence its pharmacological properties. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine typically involves a condensation reaction between 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent. This method yields the product in good yield at ambient temperature.

The biological activity of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine may be attributed to its interaction with various biological targets, including enzymes and receptors. The specific pathways and molecular targets are still under investigation, but similar pyrazole derivatives have demonstrated significant pharmacological effects.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Many pyrazole derivatives have shown inhibitory effects against cancer-related targets such as BRAF(V600E) and EGFR. For instance, certain pyrazole compounds demonstrated effective inhibition of tumor growth in cell lines .
  • Anti-inflammatory Properties : Pyrazoles have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide (NO). This suggests potential use in treating inflammatory diseases .
  • Antibacterial Effects : Some studies have indicated that pyrazole derivatives possess antibacterial properties, making them candidates for developing new antimicrobial agents .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .

Case Study 2: Anti-inflammatory Potential

In another study, a series of pyrazole compounds were tested for their ability to inhibit LPS-induced production of NO in macrophages. The results showed that specific derivatives significantly reduced NO levels, highlighting their potential as anti-inflammatory agents .

Comparative Analysis

To better understand the biological activity of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine, it is useful to compare it with related compounds:

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntibacterial Activity
3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amModerateSignificantModerate
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridineHighModerateLow
3-tert-butyl-1-methyl-1H-pyrazol-5-amineLowHighModerate

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Waste Disposal : Collect organic waste in sealed containers for incineration, as pyrazole amines may persist in aquatic systems .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 2
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3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.